molecular formula C6H3ClFNO B3043687 3-Fluoroisonicotinoyl chloride CAS No. 903592-75-6

3-Fluoroisonicotinoyl chloride

Cat. No. B3043687
CAS RN: 903592-75-6
M. Wt: 159.54 g/mol
InChI Key: FYOJGWAJXHRDHT-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinoyl chloride is a chemical compound with the formula C6H3ClFNO . It is used for laboratory research purposes and not for drug or household use .

Scientific Research Applications

Optical and Material Applications

  • Fluoro-Chloride Glasses for Mid-Infrared Optical Applications : Fluoro-chloride glasses, incorporating elements like Cl−, have shown promising properties for optical applications. A study demonstrated that increasing chloride content enhances thermal stability and optical properties, making these materials suitable for laser materials, especially in the 3 µm wavelength range (Qi et al., 2018).

Synthesis and Chemical Applications

  • Palladium-Catalyzed Trifluoromethylation : The palladium-catalyzed trifluoromethylation process is important in the synthesis of pharmaceuticals and agrochemicals. Fluorine atoms, like those in 3-fluoroisonicotinoyl chloride, play a crucial role in attracting electron density within molecular frameworks, influencing properties of organic molecules (Cho et al., 2010).

  • Cu-Catalyzed Atom Transfer Radical Addition Reactions : A study detailed the use of fluoroalkylsulfonyl chlorides for adding fluoroalkyl groups to electron-deficient compounds. These reactions are pivotal for creating diverse functionalized products, indicating the potential versatility of compounds like this compound (Tang & Dolbier, 2015).

Biological and Medicinal Research

  • Enzymatic Stability in Radiolabelling : 3-[18F]Fluoropropanesulfonyl chloride was researched as a prosthetic agent for fluorine-18 labelling in radiopharmaceuticals, indicating the significance of fluorinated compounds in enhancing molecular imaging techniques (Löser et al., 2013).

  • Synthesis of Antibacterial Compounds : N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates were synthesized and evaluated for their antibacterial activity, demonstrating the importance of fluoro-compounds in developing new antibacterial agents (Sharma & Jain, 2008).

Polymer and Material Science

  • Fluorinated High-Performance Polymers : Research on polymers containing fluorinated groups, such as trifluoromethyl groups, has shown improvements in properties like solubility, stability, and flame resistance. This research emphasizes the role of fluorinated compounds in enhancing polymer performance (Dhara & Banerjee, 2010).

Fluorescence and Detection Applications

  • Fluorescent Sensor for Toxic Chemicals : A fluorescent sensor for detecting oxalyl chloride and phosgene was developed, where the interaction with these chemicals modulates the fluorescence. This showcases the potential use of fluorinated compounds in environmental and safety monitoring (Zhang et al., 2017).

  • Genetically Encoded Fluorescent Amino Acid : Dansylalanine, a fluorescent amino acid, was biosynthetically incorporated into proteins, demonstrating the application of fluorinated compounds in studying protein structure and interactions (Summerer et al., 2006).

Safety and Hazards

3-Fluoroisonicotinoyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoropyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-3-5(4)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOJGWAJXHRDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.658 g (11.75 mmol) of 3-fluoroisonicotinic acid, 15 ml of thionyl chloride and three droplets of DMF was heated under reflux for 2 hours. The reaction mixture was allowed to cool, and then concentrated under reduced pressure to obtain 3-fluoroisonicotinoyl chloride. The compound thus obtained was then dissolved in 10 ml of acetone. The solution thus obtained was then added dropwise to a solution of 984 mg of ammonium thiocyanate in 15 ml of acetone with stirring in 5 minutes. After the termination of dropwise addition, the reaction mixture was heated to a temperature of 40° C. with stirring for 5 minutes. The resulting insoluble matters were then removed by filtration to obtain an acetone solution of 3-fluoroisonicotinoyl isothiocyanate. To the solution thus obtained was then added dropwise a solution of 1.55 g of 4-chloro-N-methylaniline in 10 ml of acetone with stirring for 5 minutes. The reaction mixture was stirred at room temperature for 17 hours, and then poured into about 1,000 ml of ice-water. The resulting crystal was collected by filtration, washed with water, and then dried under reduced pressure. The resulting crude product was then purified through silica gel column chromatography (eluant: CHCl3 +2% methanol) to obtain 1.452 g of 1-(4-chlorophenyl)-3-(3-fluoroisonicotinoyl)-1-methylthiourea.
Quantity
1.658 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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